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Compound of Interest

3-Cyanovinylcarbazole
Compound Name: o
phosphoramidite

cat. No.: B13722852

Application Notes: 3-Cyanovinylcarbazole (CNVK)
Phosphoramidite
Introduction

3-Cyanovinylcarbazole (CNVK) is a modified nucleoside phosphoramidite used in solid-phase
oligonucleotide synthesis. It functions as an ultrafast and reversible photo-cross-linker.[1][2]
When incorporated into a DNA or RNA strand, CNVK can form a covalent bond with a
pyrimidine base (Thymine or Cytosine) on a complementary strand upon irradiation with UV
light (366 nm).[1][3] This cross-linking is highly efficient and can be fully reversed by irradiation
at a different wavelength (312 nm), making CNVK a valuable tool for applications in molecular
biology, drug development, and nanotechnology.[1][4]

Mechanism and Applications

The cross-linking mechanism involves a [2+2] photocycloaddition between the cyanovinyl
group of CNVK and a pyrimidine base in the complementary strand.[5] This reaction is notable
for its high speed and specificity. Purine bases (Adenine, Guanine) are unreactive, allowing for
the differentiation between pyrimidines and purines at a target site.[1][3] Once cross-linked, the
thermal stability of the duplex increases significantly, with a reported melting temperature (Tm)
increase of around 30°C.[1][3]

Key Applications Include:
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Photoregulation of gene expression.

Development of photoreactive antisense oligonucleotides and detection probes.

Stabilization of DNA nanostructures.

"Stop-and-go" manipulation of biological processes controlled by light.

Quantitative Data for CNVK Photo-Cross-Linking

The efficiency and speed of the CNVK-mediated photo-cross-linking and its reversal are
summarized below.

Parameter Condition Result Reference
Cross-Linking (to o 100% cross-linking in
) Irradiation at 366 nm [11[2]
Thymine) 1 second
Cross-Linking (to o 100% cross-linking in
] Irradiation at 366 nm [1][2]
Cytosine) 25 seconds
Reversal of Cross- o Complete reversal in 3
) Irradiation at 312 nm ) [11[3]
Link minutes

Duplex melting temp
Thermal Stability Post-cross-linking (Tm) increases by [11[3]
~30°C

Protocols
Protocol 1: Incorporation of CNVK Phosphoramidite via
Solid-Phase Synthesis

This protocol describes the standard phosphoramidite cycle for incorporating CNVK into a
growing oligonucleotide chain on a solid support. CNVK phosphoramidite is handled similarly to
standard nucleoside phosphoramidites, though a slightly extended coupling time is
recommended to ensure high efficiency.
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Caption: Automated solid-phase oligonucleotide synthesis cycle.
Methodology:

o Reagent Preparation: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the
standard concentration used on the DNA synthesizer (typically 0.1 M). This solution is stable
for 1-2 days.[1][6]

» Synthesis Column: Install the synthesis column containing the solid support with the initial
nucleoside on the automated DNA synthesizer.

 Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-
bound nucleoside by treatment with an acid, typically trichloroacetic acid (TCA) in
dichloromethane.[7]

e Coupling: The CNVK phosphoramidite solution is mixed with an activator, such as 5-
(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column.

o Recommended Coupling Time: While standard base couplings are rapid (e.g., 30
seconds), modified phosphoramidites like CNVK benefit from longer coupling times. A
coupling time of 5-10 minutes is recommended to ensure maximum efficiency.[6]

o Capping: Any unreacted 5'-hydroxyl groups on the support are acetylated using a capping
mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of
deletion mutant sequences.[7]
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» Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using a solution of iodine in a water/pyridine/THF mixture.[7]

o Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated for
each subsequent monomer until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection of CNVK-
Modified Oligonucleotides

The final cleavage from the solid support and removal of protecting groups from the
nucleobases and phosphate backbone is a critical step. The appropriate deprotection strategy
depends on the other nucleobase phosphoramidites used in the synthesis.[8]
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Caption: Decision workflow for deprotection of CNVK-oligonucleotides.

Deprotection Conditions Summary
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Reagents .
. . Deprotectio = Temperatur )
Condition Used with Time Reference
n Reagent e
CNVK

Standard (Bz- Concentrated

Standard dA, Bz-dC, Ammonium Room Temp 24-36 hours [1112]
iBu-dG) Hydroxide
UltraMILD 0.05M
UltraMILD (Pac-dA, Ac- Potassium
) ) ) Room Temp 4 hours [1112]
(Option 1) dC, iPr-Pac- Carbonate in
dG) Methanol
UltraMILD
30%
UltraMILD (Pac-dA, Ac- ]
i i Ammonium Room Temp 2 hours [1][2]
(Option 2) dC, iPr-Pac- )
Hydroxide
dG)

Methodology A: Using Standard Protecting Groups This protocol is for oligonucleotides
synthesized using standard benzoyl (Bz) and isobutyryl (iBu) protected phosphoramidites.

o Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.

e Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully
submerged (typically 1-2 mL).

o Seal the vial tightly and incubate at room temperature for 24-36 hours.[1][2] This extended
time is necessary for the complete removal of the standard protecting groups.

 After incubation, carefully draw off the ammonia solution containing the deprotected
oligonucleotide and transfer it to a new tube.

o Wash the support with nuclease-free water or buffer and combine the washes with the
original solution.

o Evaporate the solution to dryness using a centrifugal vacuum concentrator. The resulting
pellet is the deprotected oligonucleotide, ready for purification.
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Methodology B: Using UltraMILD Protecting Groups This protocol is recommended when
CNVK is incorporated along with UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-
dG) to minimize potential degradation of sensitive molecules.[2][8]

o Transfer the solid support to a sealable vial.

e Option 1: Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol. Seal the vial
and incubate at room temperature for 4 hours.[1][2]

e Option 2 (Alternative): Add 1-2 mL of 30% ammonium hydroxide. Seal the vial and incubate
at room temperature for 2 hours.[1][2]

» Following incubation, retrieve the solution containing the oligonucleotide.
e Wash the support with nuclease-free water.

o Evaporate the solution to dryness. The resulting pellet is the deprotected oligonucleotide,
ready for purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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deprotection conditions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13722852#3-cyanovinylcarbazole-phosphoramidite-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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